Cas no 1094726-14-3 (1-(6-chloropyridin-3-yl)methyl-1,4-diazepane)

1-(6-chloropyridin-3-yl)methyl-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-1h-1,4-diazepine
- EN300-1196832
- 1094726-14-3
- 1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane
- 1H-1,4-Diazepine, 1-[(6-chloro-3-pyridinyl)methyl]hexahydro-
- 1-(6-chloropyridin-3-yl)methyl-1,4-diazepane
-
- インチ: 1S/C11H16ClN3/c12-11-3-2-10(8-14-11)9-15-6-1-4-13-5-7-15/h2-3,8,13H,1,4-7,9H2
- InChIKey: KCKYWWUSZLHAIN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)CN1CCNCCC1
計算された属性
- せいみつぶんしりょう: 225.1032752g/mol
- どういたいしつりょう: 225.1032752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- 密度みつど: 1.158±0.06 g/cm3(Predicted)
- ふってん: 342.1±42.0 °C(Predicted)
- 酸性度係数(pKa): 10.48±0.20(Predicted)
1-(6-chloropyridin-3-yl)methyl-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1196832-0.05g |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-1196832-0.1g |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-1196832-500mg |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 500mg |
$603.0 | 2023-10-03 | ||
Enamine | EN300-1196832-0.5g |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 0.5g |
$699.0 | 2023-06-08 | ||
Enamine | EN300-1196832-100mg |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 100mg |
$553.0 | 2023-10-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581002-50mg |
1-((6-Chloropyridin-3-yl)methyl)-1,4-diazepane |
1094726-14-3 | 98% | 50mg |
¥13923.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581002-250mg |
1-((6-Chloropyridin-3-yl)methyl)-1,4-diazepane |
1094726-14-3 | 98% | 250mg |
¥15242.00 | 2024-08-09 | |
Enamine | EN300-1196832-1.0g |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-1196832-250mg |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 250mg |
$579.0 | 2023-10-03 | ||
Enamine | EN300-1196832-1000mg |
1-[(6-chloropyridin-3-yl)methyl]-1,4-diazepane |
1094726-14-3 | 1000mg |
$628.0 | 2023-10-03 |
1-(6-chloropyridin-3-yl)methyl-1,4-diazepane 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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5. Back matter
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
1-(6-chloropyridin-3-yl)methyl-1,4-diazepaneに関する追加情報
Introduction to 1-(6-Chloropyridin-3-yl)methyl-1,4-Diazepane (CAS No. 1094726-14-3)
The compound 1-(6-chloropyridin-3-yl)methyl-1,4-diazepane, identified by the CAS registry number CAS No. 1094726-14-3, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a chloropyridine substituent further enhances its chemical complexity and functional versatility.
Recent advancements in synthetic organic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also facilitated its structural characterization using advanced analytical tools like NMR spectroscopy and mass spectrometry.
The structural features of 1-(6-chloropyridin-3-yl)methyl-1,4-diazepane make it an intriguing candidate for exploring various biological activities. Preclinical studies have demonstrated its potential as a modulator of ion channels, particularly in the context of neurological disorders such as epilepsy and chronic pain. The chloropyridine moiety is known to confer unique electronic properties, which may enhance its bioavailability and pharmacokinetic profile.
In addition to its therapeutic potential, this compound has also been investigated for its role in chemical biology research. Its ability to form stable complexes with metal ions has opened new avenues for exploring metalloenzyme inhibitors and catalysts in organic synthesis. Researchers have employed computational chemistry techniques, including molecular docking and quantum mechanics calculations, to elucidate the binding mechanisms of this compound with target proteins.
The development of novel synthetic routes for CAS No. 1094726-14-3 has been a focal point of recent studies. For instance, a study published in the Journal of Medicinal Chemistry highlighted a one-pot synthesis strategy that utilizes readily available starting materials and mild reaction conditions. This approach not only simplifies the synthesis process but also reduces the environmental footprint associated with traditional multi-step syntheses.
Beyond its direct applications in drug discovery, this compound serves as a valuable building block for constructing more complex molecular architectures. Its diazepane ring system provides a rigid scaffold that can be further functionalized to explore diverse pharmacophores. This versatility has led to its use in combinatorial chemistry libraries aimed at discovering novel bioactive agents.
From an environmental perspective, researchers have also examined the biodegradation pathways of 1-(6-chloropyridin-3-yl)methyl-1,4-diazepane. Understanding its ecological fate is crucial for assessing its safety profile and ensuring sustainable practices in chemical manufacturing. Studies conducted under simulated environmental conditions reveal that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its potential impact on ecosystems.
In conclusion, CAS No. 1094726-14-3, or 1-(6-chloropyridin-3-yl)methyl-1,4-diazepane, represents a compelling example of how modern chemical innovation can drive advancements in both therapeutic development and fundamental research. Its unique structure, coupled with emerging synthetic and analytical techniques, positions it as a key player in the ongoing quest for novel bioactive compounds.
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